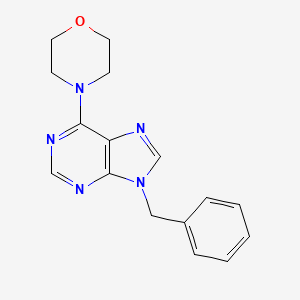

4-(9-benzyl-9H-purin-6-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(9-benzylpurin-6-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-2-4-13(5-3-1)10-21-12-19-14-15(17-11-18-16(14)21)20-6-8-22-9-7-20/h1-5,11-12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNWCHAWRTVFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2N=CN3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Purine Scaffolds in Molecular Recognition and Biological Systems

The purine (B94841) scaffold, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. scinews.uz This fundamental structure is a cornerstone of life, forming the basis of the nucleobases adenine (B156593) and guanine, which are essential components of DNA and RNA. mdpi.com Beyond their role in genetics, purine derivatives are central to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, while other purine nucleotides are involved in various metabolic pathways. researchgate.netatamankimya.com

The versatility of the purine structure has made it a "privileged scaffold" in medicinal chemistry. scinews.uzmdpi.com By modifying the purine core at its various positions, chemists can generate a vast library of analogues with diverse biological activities. mdpi.com These derivatives are known to interact with a wide range of biological targets, including enzymes like kinases, phosphodiesterases, and polymerases, as well as G-protein coupled receptors. This has led to the development of purine-based drugs for a multitude of diseases, including cancer, viral infections, and autoimmune disorders. scinews.uz

The Role of Morpholine Derivatives in Contemporary Chemical Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is another privileged structure in drug discovery. nih.govnih.gov Its inclusion in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov The morpholine moiety is not merely a passive component; its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in crucial interactions with biological targets. nih.gov

Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov The structural rigidity and synthetic accessibility of the morpholine ring make it an attractive component for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.gov

Contextualizing 4 9 Benzyl 9h Purin 6 Yl Morpholine Within the Broader Landscape of Purine Analog Development

The compound 4-(9-benzyl-9H-purin-6-yl)morpholine belongs to a class of 2,6,9-trisubstituted purine (B94841) derivatives that have garnered significant attention as potential therapeutic agents. Specifically, this substitution pattern is a hallmark of numerous inhibitors of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.govnih.gov

In this context, the morpholine (B109124) group at the C6 position of the purine ring is a common feature in many PI3K inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase domain. nih.gov The benzyl (B1604629) group at the N9 position is a key determinant of the compound's interaction with the enzyme's active site and can influence its selectivity for different PI3K isoforms. nih.gov The development of isoform-selective PI3K inhibitors is a major goal in cancer therapy, as it promises to reduce the side effects associated with pan-PI3K inhibitors. nih.gov

Research Gaps and the Rationale for Investigating 4 9 Benzyl 9h Purin 6 Yl Morpholine

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis identifies two primary disconnections that guide the synthetic strategy.

The most logical disconnections are the C6-N bond of the morpholine ring and the N9-CH₂ bond of the benzyl group. This deconstruction leads to three key precursor molecules:

A purine core with a suitable leaving group at the C6 position, most commonly 6-chloropurine (B14466) . nih.gov

Morpholine , which acts as the nucleophile.

A benzylating agent, such as benzyl bromide , to introduce the N9-benzyl group. researchgate.net

The synthetic plan can proceed via two main pathways based on the order of bond formation:

Pathway A: Initial N9-benzylation of 6-chloropurine to form 9-benzyl-6-chloro-9H-purine, followed by nucleophilic aromatic substitution (SNAr) with morpholine.

Pathway B: Initial SNAr of 6-chloropurine with morpholine to yield 4-(9H-purin-6-yl)morpholine (kinetin riboside analogue), followed by N9-benzylation. nih.gov

Both pathways utilize readily available starting materials and rely on well-established reactions in heterocyclic chemistry. The choice between them may be influenced by factors such as regioselectivity of the benzylation step and the stability of the intermediates. nih.gov

Optimized Synthetic Pathways for the Core this compound Structure

Building upon the retrosynthetic blueprint, several methods can be employed to construct the target molecule. These range from traditional nucleophilic substitution to advanced transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for introducing heteroatom substituents at the C6 position of the purine ring. nih.gov The synthesis of 6-morpholinopurine derivatives is typically achieved by reacting 6-chloropurine with morpholine. nih.gov

A common procedure involves two steps:

N9-Benzylation: 6-chloropurine is reacted with benzyl bromide in the presence of a base like cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net This regioselectively yields 9-benzyl-6-chloro-9H-purine.

Nucleophilic Substitution: The resulting 9-benzyl-6-chloro-9H-purine is then heated with morpholine, which acts as both the nucleophile and often the solvent, to displace the chloride and form the final product, this compound. nih.gov An alternative approach involves reacting 6-morpholinopurine with an appropriate benzylsulfonyl chloride to achieve N9 sulfonylation, demonstrating the versatility of the substitution order. nih.gov

This SNAr approach is effective for installing amine functionalities but is less suitable for forming C-C bonds. nih.gov

Modern synthetic chemistry offers powerful tools for functionalizing heterocycles like purines, enabling the formation of C-C bonds that are inaccessible through traditional SNAr reactions.

Stille Cross-Coupling: The Stille reaction is a palladium-catalyzed coupling between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.orglibretexts.org While not directly used to synthesize the C-N bond in the title compound, it is a critical strategy for derivatizing the purine core, for example, by introducing alkyl or aryl groups at halogenated positions (C2, C6, or C8). wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the purine halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org The mild conditions and high functional group tolerance make it a valuable tool in the synthesis of complex purine derivatives. orgsyn.org

Photoredox/Nickel Dual Catalysis: A more recent innovation is the merger of photoredox catalysis with nickel catalysis to achieve cross-electrophile couplings. acs.orgnih.govresearchgate.net This strategy allows for the direct coupling of purine halides (like 6-chloropurine derivatives) with readily available alkyl bromides under very mild conditions. nih.govacs.orgberkeley.edu The dual catalytic cycle typically involves a photosensitizer that, upon light absorption, reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with the purine halide, followed by a radical-capture or transmetalation-like step with the alkyl coupling partner (generated via reduction of the alkyl halide by the photocatalyst) and subsequent reductive elimination. nih.govacs.org This method is particularly advantageous for late-stage functionalization of complex molecules without requiring protecting groups. nih.govberkeley.edu

| Method | Description | Key Reagents | Typical Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group (e.g., Cl) on the purine ring by a nucleophile (e.g., morpholine). nih.gov | 6-chloropurine, Morpholine, Base (e.g., K2CO3, Et3N) | Synthesis of 6-amino, 6-alkoxy, and 6-thioether purine derivatives. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organostannane with a purine halide. wikipedia.orglibretexts.org | Purine-halide, Organostannane (R-SnBu3), Pd catalyst (e.g., Pd(PPh3)4) | Formation of C-C bonds (alkylation/arylation) at C2, C6, or C8. |

| Photoredox/Nickel Dual Catalysis | Light-mediated coupling of a purine halide with an alkyl halide. nih.govacs.org | Purine-halide, Alkyl-halide, Photocatalyst (e.g., Ir or Ru complex), Ni catalyst | Late-stage C-C bond formation under mild conditions. nih.govberkeley.edu |

Derivatization Strategies at the Purine Nucleus and Morpholine Moiety

The core structure of this compound serves as a scaffold for creating diverse chemical libraries through derivatization. Modifications can be introduced at the purine ring, the benzyl group, or by using substituted morpholines.

The electronic properties of substituents on the purine ring significantly impact the course and efficiency of synthetic transformations. rsc.orgacs.org

Electron-donating groups (EDGs) at the C6 position, such as the morpholino group, increase the electron density of the purine system. This can promote the predominance of the desired N9 tautomer for subsequent reactions and enhance the stability of the final products. nih.gov However, increased electron density can deactivate the ring towards further electrophilic substitution.

Electron-withdrawing groups (EWGs) make the purine ring more electrophilic, facilitating nucleophilic substitution reactions at positions like C6.

Studies on substituted purines show that the position of the substituent matters; for instance, substituents at the C8 position often have a stronger influence on the electronic structure than those at the C2 position. acs.org These electronic perturbations directly affect reaction rates, regioselectivity, and ultimately, the yield and purity of the synthesized derivatives. nih.govacs.org

Solid-phase synthesis is a powerful technique for the parallel synthesis of compound libraries. frontiersin.org Purine derivatives can be constructed on a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away after each step.

A representative solid-phase synthesis of purines might involve:

Coupling a starting material, such as 4,6-dichloro-5-nitropyrimidine, to a resin (e.g., Rink amide resin). nih.gov

Stepwise displacement of the chlorides with various amines. nih.gov

Reduction of the nitro group to an amine. nih.gov

Cyclization of the resulting diamino-pyrimidine intermediate with reagents like formic acid to form the imidazole (B134444) portion of the purine ring. nih.govyoutube.com

Advanced Characterization Techniques in Synthetic Organic Chemistry for this compound and its Analogs

The unambiguous confirmation of the chemical structure and the determination of purity are critical steps in the synthesis of novel compounds. For this compound and its analogs, a suite of advanced characterization techniques is employed. These methods are essential for verifying the successful formation of the target molecule and for ensuring that the material is of sufficient quality for subsequent studies. The primary techniques include spectroscopic methods for structural elucidation and chromatographic methods for purity assessment.

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. Each method provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of the purine, benzyl, and morpholine moieties. rsc.org

In the ¹H NMR spectrum of this compound, specific chemical shifts are observed for the protons of each structural component. rsc.org The protons on the morpholine ring typically appear as multiplets, while the benzylic protons (CH₂) appear as a singlet. rsc.org The aromatic protons from the benzyl group and the purine core resonate in the downfield region of the spectrum. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum for this compound shows characteristic signals for the morpholine carbons, the benzylic carbon, the aromatic carbons of the benzyl group, and the carbons of the purine ring system. rsc.org

Table 1: NMR Spectroscopic Data for this compound rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.34 (s, 1H) | Purine H-8 |

| 8.27 (s, 1H) | Purine H-2 | |

| 7.22-7.35 (m, 5H) | Benzyl-H | |

| 5.40 (s, 2H) | Benzyl-CH₂ | |

| 4.06-4.35 (m, 4H) | Morpholine-H | |

| 3.70-3.72 (m, 4H) | Morpholine-H | |

| ¹³C NMR | 153.3, 152.0, 150.7, 140.2, 119.1 | Purine carbons |

| 137.1, 128.7, 127.8, 127.6 | Benzyl carbons | |

| 66.2 | Morpholine C-O | |

| 46.3 | Benzyl-CH₂ | |

| 45.2 | Morpholine C-N |

Spectra recorded in DMSO-d₆

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound, HRMS analysis would confirm its molecular formula, C₁₆H₁₇N₅O. The calculated mass-to-charge ratio ([M+H]⁺) is 296.1511, with experimental findings closely matching this value at 296.1515. rsc.org This high degree of accuracy is crucial for verifying the identity of the target compound.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound and its analogs displays characteristic absorption bands. rsc.orgsemanticscholar.org Key absorbances include C-H stretching from the aromatic and aliphatic regions, C=N and C=C stretching from the purine and benzene (B151609) rings, and C-O-C stretching from the morpholine ether linkage. rsc.org

Table 2: Selected IR Absorption Data for this compound and a Related Analog

| Compound | Key IR Peaks (νₘₐₓ, cm⁻¹) | Reference |

|---|---|---|

| This compound | 3108, 2974, 2857, 1588, 1496, 1476, 1380, 1263, 1111, 793, 778, 697 | rsc.org |

In more complex analogs, such as those incorporating amide functionalities, additional characteristic peaks for N-H stretching and C=O (amide) stretching are also observed. semanticscholar.orgnih.gov

Chromatographic Purity Assessment in Research-Scale Synthesis

Ensuring the purity of a synthesized compound is as important as confirming its structure. At the research scale, chromatographic techniques are fundamental for this purpose.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the product's purity. nih.gov For the synthesis of 6,9-disubstituted purines, TLC is routinely used to track the consumption of starting materials and the formation of the product. nih.govresearchgate.net For instance, in the synthesis of 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, the reaction was monitored by TLC using a solvent system of n-hexane:ethyl acetate. nih.govresearchgate.net A pure compound will ideally appear as a single spot on the TLC plate under various solvent conditions.

Following the synthesis, purification is typically achieved through methods such as recrystallization or column chromatography. The purity of the final product, this compound, is often established after purification steps like washing the solid product with appropriate solvents such as water, cold ethanol, and diethyl ether to remove unreacted starting materials and by-products. semanticscholar.org The effectiveness of these purification steps is then confirmed, often by verifying that the spectroscopic data (NMR, MS) are clean and that the melting point is sharp. Analytically pure samples of related morpholino purine derivatives have been obtained by recrystallization from ethanol. nih.gov

Elucidating Molecular Interactions with Enzymes and Receptors

The interaction of this compound and its analogs with various enzymes and receptors has been a key area of research. These studies aim to identify specific molecular targets and understand the structural requirements for potent and selective binding.

Kinase Inhibition Profiles and Selectivity Assessments

Derivatives of 6-morpholinopurine have been investigated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

While specific inhibitory data for this compound against a broad panel of kinases such as FLT3, CDKs, PDGFRs, Mps1, and GSK-3 is not extensively detailed in the provided results, the general class of 6-morpholinopurine derivatives has shown activity against kinases. For instance, research into related purine analogs has focused on inhibiting kinases like Src, which is involved in cancer cell apoptosis. nih.gov The morpholine moiety itself is recognized as a privileged pharmacophore in medicinal chemistry, contributing to the anticancer activity of various compounds through different mechanisms, including kinase inhibition. researchgate.netresearchgate.net

Notably, the phosphoinositide 3-kinase (PI3K) pathway is a significant target. Novel 2,9-disubstituted-6-morpholino purine derivatives have been synthesized and modeled for their interaction with Class I PI3K isoforms, indicating the potential for this class of compounds to modulate this critical cancer-related signaling pathway. nih.gov

Adenosine (B11128) Receptor Modulation Studies

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. nih.govnih.gov The purine core of this compound makes it a candidate for interaction with these receptors.

Studies on 2-aryl-6-morpholinopurine derivatives have demonstrated their potential as adenosine receptor antagonists. nih.gov Radioligand binding assays on human A1, A2A, A2B, and A3 adenosine receptor subtypes revealed that certain 9-methylpurine (B1201685) derivatives, which are structurally related to the 9-benzyl scaffold, exhibited selectivity, although they were generally less potent than their 9H-purine counterparts. nih.gov The A3 adenosine receptor, in particular, is a target for inflammatory diseases and cancer. unife.it The modulation of these receptors can influence intracellular signaling cascades, such as the inhibition of adenylyl cyclase by A1 and A3 receptors. nih.govnih.gov

Interactive Table: Adenosine Receptor Affinity of Related Morpholinopurine Derivatives

| Compound Type | Target Receptor(s) | Activity |

| 2-Aryl-9-methyl-6-morpholinopurines | A1, A3, dual A1/A2A, A1/A2B | Antagonist |

| 2-Aryl-9H-6-morpholinopurines | A1, A3, dual A1/A2A, A1/A2B | Antagonist (more potent, less selective) |

Interactions with Other Biological Pathways

Beyond kinases and adenosine receptors, the broader class of morpholine-containing compounds has been shown to interact with other critical biological targets.

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.gov While direct inhibition by this compound is not specified, related benzomorpholine and morpholine-containing structures have been identified as potent inhibitors of DprE1, highlighting a potential antitubercular mechanism. nih.govnih.gov

Topoisomerase II Inhibition: Topoisomerase II is an enzyme crucial for DNA replication and is a validated target for anticancer drugs. nih.gov Some anticancer agents work by stabilizing the DNA-topoisomerase II complex, leading to DNA strand breaks and apoptosis. nih.gov While direct evidence for this compound is lacking, the general principle of targeting this enzyme is a known anticancer strategy.

Cellular Pathway Perturbations Induced by this compound

The molecular interactions of this compound and its analogs translate into observable effects at the cellular level, including cytotoxicity against various cell lines and interference with fundamental cellular processes.

Cell Line-Based Activity Profiling

The cytotoxic and antimicrobial potential of morpholine-containing purine derivatives has been evaluated across a range of cell lines.

Anticancer Activity: 6-Morpholinopurine derivatives have demonstrated antiproliferative activity against human carcinoma, lymphoma, and leukemia cells. nih.gov For example, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine has been shown to be an effective antiproliferative agent against leukemia cells. nih.gov The morpholine ring is a common feature in compounds designed for anticancer activity, with some showing efficacy against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma). nih.gov The anticancer effects of related purine analogs have been linked to the inhibition of kinases like Src in hepatocellular carcinoma cells. nih.gov

Antimicrobial and Antitubercular Activity: The morpholine scaffold is present in compounds with reported antibacterial, antifungal, and antimycobacterial properties. researchgate.netresearchgate.netresearchgate.net The antitubercular activity of some morpholine derivatives is linked to the inhibition of DprE1. nih.gov Indolizine derivatives, another class of heterocyclic compounds, have also shown antitubercular activity against Mycobacterium tuberculosis strains. nih.gov The benzyl group, also present in the title compound, is a feature of some antimicrobial agents. mdpi.com

Interactive Table: Cellular Activity of Related Morpholinopurine Derivatives

| Cell Line | Cancer Type | Activity | Compound Class |

| K562 | Leukemia | Antiproliferative, Apoptosis Induction | 6-Morpholino-9-sulfonylpurines |

| MCF-7 | Breast Cancer | Cytotoxic | Morpholine quinazolines |

| A549 | Lung Cancer | Cytotoxic | Morpholine quinazolines |

| SHSY-5Y | Neuroblastoma | Cytotoxic | Morpholine quinazolines |

| Huh7 | Hepatocellular Carcinoma | Cytotoxic | 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purines |

| HCT116 | Colon Cancer | Cytotoxic | 6-substituted piperazine/phenyl-9-cyclopentyl purines |

| M. tuberculosis H37Rv | Tuberculosis | Inhibitory | Benzomorpholines |

Studies on Specific Cellular Processes

The antiproliferative effects of these compounds are often rooted in their ability to induce programmed cell death (apoptosis) and regulate the cell cycle.

Apoptosis Induction: Several studies have confirmed that morpholine-containing purine derivatives can induce apoptosis in cancer cells. nih.govmdpi.commdpi.com For instance, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine induces apoptosis in leukemia cells, although the precise mechanism may differ from its 6-amino analog. mdpi.com The induction of apoptosis is a key mechanism for eliminating cancer cells and is a desired outcome for many chemotherapeutic agents. mdpi.comnih.gov

Cell Cycle Regulation: In addition to apoptosis, these compounds can affect the progression of the cell cycle. Some 6-morpholino-9-sulfonylpurine derivatives have been shown to cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. nih.gov Other related anticancer compounds have been found to induce cell cycle arrest at the G0/G1 phase. nih.gov

Biophysical Techniques for Studying Ligand-Target Binding

To understand the interaction between a compound like this compound and its biological targets, various biophysical techniques are employed. These methods are crucial for confirming direct binding, determining affinity, and elucidating the kinetics of the interaction.

Radioligand binding assays are a powerful tool for quantifying the affinity of a ligand for a receptor or enzyme. This technique involves the use of a radioactively labeled form of a compound (a radioligand) to monitor its binding to a target. In the context of purine derivatives, a radiolabeled version of the compound of interest, or a known radiolabeled ligand for the target, would be used in competitive binding experiments.

For instance, to determine the binding affinity of this compound for a specific kinase, a competitive binding assay could be established. In this setup, a constant concentration of a known radioligand that binds to the kinase's active site would be incubated with the kinase in the presence of varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated. This value provides a quantitative measure of binding affinity. While specific radioligand binding data for this compound is not detailed in the provided search results, this methodology is standard for characterizing novel kinase inhibitors. Studies on other purine derivatives, such as those targeting the translocator protein (TSPO), have successfully utilized carbon-11 (B1219553) ([11C]) labeled compounds in such assays to determine binding affinity and specificity. nih.gov

Enzymatic assays are fundamental for determining the functional consequence of a ligand binding to its target enzyme, such as a kinase. These assays directly measure the inhibition of the enzyme's catalytic activity. For kinase inhibitors like those in the purine family, these assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate.

The inhibitory potency of this compound against a target kinase, such as PI3K, is commonly determined using in vitro enzymatic assays. The results of these assays are typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, studies on related 6-amino-9H-purin-yl derivatives have demonstrated their potent inhibitory effects on the δ isoform of PI3K, with IC₅₀ values determined through established enzymatic assays. nih.gov The general procedure involves incubating the purified kinase enzyme with its substrate and ATP, in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like luminescence, fluorescence, or radioactivity.

The table below illustrates the kind of data generated from enzymatic assays for a series of related 6,9-disubstituted purine analogs, showing their cytotoxic activity against various cancer cell lines, which is often a downstream effect of enzyme inhibition.

| Compound | Huh7 (IC₅₀ µM) | HCT116 (IC₅₀ µM) | MCF7 (IC₅₀ µM) |

| Analog 12 | 0.08 | 0.11 | 0.13 |

| Analog 19 | >100 | >100 | >100 |

| Analog 22 | 0.13 | 0.09 | 0.10 |

| Analog 25 | <0.1 | 0.13 | 0.12 |

| This table presents cytotoxic activity data for related 6,9-disubstituted purine analogs from a study by Kucukdumlu et al., demonstrating the potency of this chemical class. researchgate.net |

These findings for related compounds underscore the potential of the 6,9-disubstituted purine scaffold. While direct enzymatic assay data for this compound is not available in the search results, the established activity of its structural relatives strongly suggests that its biological effects are mediated through the inhibition of one or more protein kinases.

Impact of Substituents on Purine Ring System Activity

The purine core of this compound serves as the fundamental scaffold for interaction with the hinge region of the PI3K enzyme's ATP-binding site. The arrangement of nitrogen atoms in the purine ring is critical for forming hydrogen bonds that anchor the inhibitor in place.

Research into related analogs has shown that substitutions on the purine ring, particularly at the C2 position, can significantly modulate activity and isoform selectivity. While the parent compound, this compound, is unsubstituted at C2, studies on related series of 2,9-disubstituted-6-morpholino purines have demonstrated that introducing groups at this position can enhance potency, particularly for the PI3Kα isoform. For instance, the introduction of aryl groups, such as a 3-nitrophenyl group, at the C2 position has been a strategy in designing new potent derivatives. The electronic nature and size of the substituent at C2 are determining factors for the inhibitory profile across the different PI3K isoforms.

Modulating the Morpholine Moiety for Enhanced Biological Properties

The morpholine ring attached to the C6 position of the purine is a common and often essential feature in a vast number of PI3K inhibitors. Its primary role is to improve the pharmacokinetic properties of the compound, such as aqueous solubility and metabolic stability. The oxygen atom within the morpholine ring is a key hydrogen bond acceptor, capable of forming critical interactions with residues in the active site of the target kinase.

Modifications to this moiety are a key strategy for refining biological properties. For example, in the design of other kinase inhibitors, adding further hydrogen bond donors to the morpholine ring has been proposed as a method to create additional interactions with the enzyme, potentially leading to deeper insertion into the ATP-binding pocket and increased potency. Replacing the morpholine with other heterocyclic systems, such as piperazine or piperidine, can alter a compound's selectivity profile and physicochemical characteristics, although the morpholine ring is often favored for its beneficial impact on drug-like properties.

The Role of the Benzyl Group in Target Selectivity and Affinity

The N9-benzyl group plays a pivotal role in defining the potency and, notably, the isoform selectivity of this compound. This group occupies a hydrophobic pocket within the kinase domain, and its interactions are a primary determinant of affinity. The selectivity of this compound for the PI3Kβ isoform over the PI3Kα isoform can be attributed in part to the specific interactions of the benzyl group. google.comnih.gov

In broader studies of purine-based inhibitors, the substituent at the N9 position is a major driver of target selectivity. For instance, in work on 9-arylmethyl derivatives of other purine-like scaffolds, substitutions on the benzyl ring itself (e.g., with chloro or methoxy (B1213986) groups) have been shown to fine-tune binding affinity by optimizing van der Waals and hydrophobic interactions within the target's binding site. The orientation and electronic properties of the N9-benzyl group are therefore critical for achieving the desired selectivity profile against different PI3K isoforms or other related kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

QSAR studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For purine-based kinase inhibitors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence inhibitory potency.

For example, 3D-QSAR studies on other purine derivatives designed as kinase inhibitors have provided crucial insights for rational design. These models can reveal that bulky, electropositive substituents are favored in certain regions of the molecule, while electronegative groups are preferred in others to maximize activity. Such models can quantitatively predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process and prioritizing the most promising candidates.

Rational Design Principles Derived from SAR Studies for Novel Analogs

The collective SAR and SPR data provide a clear set of principles for the rational design of novel analogs based on the this compound scaffold. The goal is often to enhance potency, improve selectivity, or optimize pharmacokinetic profiles.

Key design principles include:

Hinge-Binding Core: The purine scaffold is an effective hinge-binder and should be retained.

C2 Substitution: Introducing carefully selected substituents at the C2 position is a valid strategy to enhance potency and modulate isoform selectivity.

N9-Group Optimization: The N9-benzyl group is critical for selectivity. Modifying the benzyl ring with small electron-withdrawing or donating groups can fine-tune interactions within the hydrophobic pocket. Replacing the benzyl group with other lipophilic moieties can be explored to alter the selectivity profile.

C6-Moiety for Properties: The C6-morpholine ring is a proven pharmacophore for improving solubility and drug-like properties. While it can be modified, any replacement must maintain or improve upon these characteristics and retain the key hydrogen bond accepting capability.

A significant finding for this structural class is that this compound can bind not only to the primary ATP site but also to a secondary, allosteric site near the H1047 residue in the PI3Kα isoform. google.comnih.gov This dual-site binding provides a novel avenue for rational design, where analogs could be engineered to specifically target this allosteric pocket to achieve unique selectivity profiles, particularly against mutant forms of the enzyme prevalent in cancer.

Computational Chemistry and Molecular Modeling Approaches for 4 9 Benzyl 9h Purin 6 Yl Morpholine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(9-benzyl-9H-purin-6-yl)morpholine, docking studies are crucial for identifying potential protein targets and understanding the specifics of its binding.

Virtual screening involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target, which is typically a protein receptor or enzyme. For this compound, a known scaffold can be used to screen against various protein targets to uncover new therapeutic applications. mdpi.com This process helps in prioritizing which derivatives to synthesize and test, thereby saving time and resources. mdpi.com

A typical virtual screening workflow for this compound would involve:

Target Selection: Identifying a family of proteins, such as kinases or phosphoinositide 3-kinases (PI3Ks), which are known to be modulated by purine-based compounds. mdpi.com

Library Generation: Creating a virtual library of compounds based on the this compound scaffold with diverse substitutions.

Docking and Scoring: Using software like AutoDock Vina to predict the binding affinity (ΔG) of each compound in the library against the selected protein targets. mdpi.com

Hit Identification: Selecting the most promising candidates based on their predicted binding energies and interaction patterns for further experimental validation.

Table 1: Representative Virtual Screening Data for this compound against PI3K Isoforms

| Target Protein | Predicted Binding Affinity (ΔG kcal/mol) | Key Interacting Residues (Predicted) |

| PI3Kα | -9.5 | Val851, Met922, Trp780 |

| PI3Kβ | -8.9 | Val882, Met953, Ile831 |

| PI3Kγ | -9.2 | Val882, Met953, Tyr867 |

| PI3Kδ | -8.7 | Val828, Met900, Trp760 |

Note: The data in this table is illustrative and based on typical results from virtual screening studies of similar purine (B94841) derivatives against PI3K isoforms. mdpi.com

Once a promising protein target is identified, a more detailed analysis of the binding pose of this compound is conducted. This involves examining the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, in studies of similar quinazoline (B50416) derivatives, the benzyl (B1604629) group was found to contribute significantly to binding affinity through lipophilic interactions. nih.gov The morpholine (B109124) group can act as a hydrogen bond acceptor, while the purine core can form hydrogen bonds and π-stacking interactions with aromatic residues in the binding pocket. researchgate.net

Key interactions for this compound with a hypothetical kinase target might include:

Hydrogen Bonds: The nitrogen atoms of the purine ring forming hydrogen bonds with backbone atoms of the hinge region of the kinase.

Hydrophobic Interactions: The benzyl group occupying a hydrophobic pocket.

π-π Stacking: The purine ring stacking with aromatic residues like phenylalanine or tyrosine.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the this compound-protein complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the protein, as well as the stability of their interactions. nih.gov An MD simulation can reveal whether the initial binding pose predicted by docking is stable or if the ligand reorients within the binding site. nih.gov

Table 2: Parameters from a Hypothetical MD Simulation of this compound Bound to a Target Protein

| Parameter | Value | Interpretation |

| Simulation Time | 200 ns | The duration of the simulation to observe molecular motions. |

| RMSD of Ligand | < 2.0 Å | Indicates the stability of the ligand's position in the binding site. |

| RMSF of Protein Residues | Varies | Highlights flexible regions of the protein upon ligand binding. |

| Number of H-Bonds | 2-4 | Shows the persistence of key hydrogen bonding interactions over time. |

Note: This data is representative of typical outputs from MD simulation studies. nih.govnih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of this compound, such as its charge distribution, molecular orbitals (HOMO and LUMO), and reactivity. nih.gov These methods provide a more accurate description of the electronic structure compared to the classical mechanics used in docking and MD simulations.

Density Functional Theory (DFT) is a widely used QM method to study the geometry, electronic structure, and reactivity of molecules. researchgate.net DFT calculations can be employed to investigate the tautomeric stability of the purine ring system and the rotational barriers of the benzyl and morpholine substituents. nih.gov For instance, DFT studies on similar 6-morpholinopurine derivatives have shown that electron-donating substituents at the C6 position can influence the stability of N9 tautomers, which is crucial for synthesis and biological activity. nih.gov

Table 3: Illustrative DFT Calculation Results for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations. nih.govresearchgate.net

Scaffold Hopping and De Novo Design Methodologies

Scaffold hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can serve as functional replacements for a known active scaffold, while maintaining or improving biological activity and other properties. nih.gov Starting with the this compound core, scaffold hopping algorithms can suggest novel heterocyclic systems that mimic its pharmacophoric features. rsc.orgacs.org This can lead to the discovery of compounds with improved properties, such as better selectivity or a more favorable intellectual property position. nih.gov

De novo design, on the other hand, involves building novel molecular structures from scratch, often guided by the structure of the target's binding site. researchgate.net These methods can generate entirely new chemical entities that are predicted to have high affinity and selectivity for a specific biological target. nih.gov

Preclinical in Vitro Investigations and Applications in Chemical Biology

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) is a cornerstone for profiling the biological activity of new compounds like 4-(9-benzyl-9H-purin-6-yl)morpholine. This process involves the rapid, automated testing of large numbers of chemical compounds against specific biological targets or in cell-based assays. lifechemicals.com For purine (B94841) derivatives, HTS campaigns are designed to identify interactions with various proteins, particularly kinases, or to observe specific cellular outcomes (phenotypes). nih.gov

Methodologies applicable to the biological profiling of this compound include:

Biochemical Assays: These assays measure the effect of the compound on the activity of an isolated molecular target, such as an enzyme. Given the structural similarity of the purine core to ATP, kinase inhibition assays are particularly relevant. A recent study utilized virtual screening, a computational form of HTS, to model the interaction of 2,9-disubstituted-6-morpholino purines with Class I PI3K isoforms, demonstrating the utility of HTS in identifying potential kinase inhibitors from this chemical class. nih.gov

Cell-Based Assays: These assays assess the compound's effect on whole cells. This can range from measuring cell viability and proliferation in cancer cell lines to monitoring the activity of specific signaling pathways using reporter genes. enamine.net For instance, purine libraries have been screened for their ability to inhibit the growth of human leukemic cells. nih.gov

High-Content Screening (HCS): A more advanced form of cell-based screening, HCS uses automated microscopy and image analysis to measure multiple phenotypic parameters simultaneously, providing a more detailed profile of a compound's biological effects.

The goal of HTS is to identify "hits"—compounds that display a desired activity. These hits, potentially including this compound, then undergo more detailed investigation. A successful phenotypic screening library for HTS should ideally cover a broad spectrum of biological targets and molecular pathways. lifechemicals.com

Table 1: HTS Methodologies for Compound Profiling

| Methodology | Description | Application for this compound |

|---|---|---|

| Virtual Screening | Computational filtering of large compound libraries against a 3D model of a biological target. | To predict binding affinity for specific kinases (e.g., PI3K isoforms) and prioritize for wet-lab screening. nih.gov |

| Biochemical Assays | In vitro assays using purified proteins to measure direct inhibition or activation. | To quantify inhibitory activity (e.g., IC50) against a panel of kinases. |

| Cell Proliferation Assays | Measurement of cell viability or growth inhibition in response to the compound. | To assess anti-cancer potential across various tumor cell lines. nih.gov |

| Reporter Gene Assays | Use of genetically modified cells that express a reporter protein (e.g., luciferase) under the control of a specific signaling pathway. | To determine if the compound modulates pathways like PI3K/Akt or NF-κB. |

| High-Content Screening | Automated imaging to quantify multiple cellular features (e.g., apoptosis markers, cell cycle status, protein localization). | To obtain a detailed mechanistic fingerprint of the compound's cellular effects. enamine.net |

Use of this compound as a Chemical Probe for Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological pathway or protein target. mdpi.com Purine analogues are often developed for this purpose due to their ability to selectively interact with ATP-binding sites in enzymes like kinases. thieme.de While direct studies labeling this compound as a formal chemical probe are not prominent, its structure is highly analogous to compounds used to elucidate the Phosphoinositide 3-kinase (PI3K) pathway. nih.govgoogle.com

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. researchgate.net Compounds with a 6-morpholinopurine core have been specifically designed and patented as PI3K inhibitors. google.com Therefore, this compound can be employed as a tool to investigate the downstream consequences of inhibiting this pathway.

Applications in pathway elucidation include:

Target Engagement: Using the compound to confirm the role of a specific kinase (e.g., PI3Kα) in a cellular process.

Phenotype Correlation: Treating cells with the compound to see if inhibiting the presumed target produces the same biological effect as genetically silencing the target (e.g., with siRNA).

Radiolabeling: Synthesis of radiolabeled versions of purine derivatives, such as O6-benzylguanine, allows for their use as imaging agents in Positron Emission Tomography (PET) to visualize the distribution and activity of target proteins in vivo. nih.gov

By inhibiting its target, the compound can help researchers map the connections within a signaling network and identify new nodes for therapeutic intervention. mdpi.com

Development of Resistant Cell Lines for Mechanism of Resistance Studies

A crucial step in preclinical drug development is understanding the mechanisms by which cancer cells might become resistant to a new inhibitor. This is commonly studied by generating drug-resistant cell lines. nih.govnih.gov For a compound like this compound, which is predicted to be a kinase inhibitor, this process would typically involve the chronic exposure of a sensitive cancer cell line to gradually increasing concentrations of the compound.

The surviving cell populations that can proliferate in the presence of high concentrations of the inhibitor are considered resistant. These resistant lines are then analyzed to uncover the molecular changes responsible for the resistance.

Table 2: Common Methodologies for Resistance Studies

| Step | Technique | Purpose |

|---|---|---|

| 1. Generation of Resistant Line | Dose-escalation culture | To select for cells that have acquired resistance to this compound over time. thieme.de |

| 2. Genomic/Transcriptomic Analysis | Whole-exome sequencing, RNA-seq | To identify mutations in the drug target (e.g., PIK3CA) or changes in gene expression that confer resistance. nih.govmdpi.com |

| 3. Proteomic Analysis | Western Blot, Mass Spectrometry | To detect changes in protein levels or activation states (e.g., phosphorylation) of bypass signaling pathways. nih.gov |

| 4. Functional Validation | Gene overexpression or knockout (CRISPR) | To confirm that an identified genetic or proteomic change is directly responsible for conferring resistance. nih.gov |

Studies on resistance to other PI3K inhibitors have revealed common mechanisms such as the upregulation of parallel signaling pathways (e.g., PIM kinases) or the acquisition of secondary mutations in the PI3K catalytic subunit that prevent drug binding. nih.govnih.gov These established methods provide a clear roadmap for investigating potential resistance to this compound.

Combinatorial Chemical Biology Approaches with this compound

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of structurally related compounds, known as chemical libraries. acs.orgtandfonline.com This approach is central to chemical biology for exploring structure-activity relationships (SAR) and optimizing "hit" compounds into potent and selective "lead" compounds. nih.gov

The synthesis of 2,6,9-trisubstituted purine libraries has been successfully used to develop potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov This strategy involves a core scaffold, such as 6-chloropurine (B14466), to which various substituents are systematically added at different positions. For this compound, combinatorial approaches would involve:

Scaffold-Based Synthesis: Using a common purine starting material.

Systematic Modification: Varying the substituent at the N9 position (e.g., different substituted benzyl (B1604629) groups) while keeping the C6-morpholine constant.

Systematic Modification: Varying the amine at the C6 position (e.g., piperidine, piperazine) while keeping the N9-benzyl group constant.

These libraries can be synthesized using either solution-phase or solid-phase chemistry and are then screened to identify which combination of substituents yields the highest potency and selectivity for the desired biological target. nih.govacs.org This iterative process of synthesis and screening is a fundamental component of medicinal chemistry and is essential for optimizing compounds like this compound. nih.gov

Applications in Target Validation and Phenotypic Screening

Phenotypic screening aims to discover compounds that induce a desired change in cell behavior or phenotype, such as inducing apoptosis in cancer cells, without a preconceived notion of the molecular target. enamine.netnih.gov This approach has seen a resurgence as it can uncover novel mechanisms of action and first-in-class drugs. nih.gov Libraries of diverse compounds, particularly those built around privileged scaffolds like purines, are ideal for such screens. nih.gov

A compound like this compound could be identified as a "hit" in a phenotypic screen for its anti-proliferative or pro-apoptotic effects. nih.gov Once a hit is identified, the critical next step is target validation, which involves identifying the specific molecular target(s) responsible for the observed phenotype.

Methods for target validation include:

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses reactive chemical probes to map the targets of a compound directly in complex biological systems. biorxiv.org

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Genetic Approaches: Systematically knocking down genes with RNAi or CRISPR to find which gene product, when absent, makes the cells insensitive to the compound.

Thermal Proteome Profiling: This method assesses changes in protein thermal stability across the proteome upon ligand binding, allowing for the identification of direct and indirect targets. nih.gov

For example, a study on other 9H-purine derivatives identified through an anti-proliferative screen found that they exerted their effect by inhibiting tubulin polymerization, a target that was subsequently validated through biochemical assays and cell cycle analysis. nih.gov This illustrates the powerful workflow from unbiased phenotypic screening to specific target validation.

Future Research Directions and Open Questions Regarding 4 9 Benzyl 9h Purin 6 Yl Morpholine

Exploration of Novel Biological Targets and Therapeutic Areas

The primary structure of 4-(9-benzyl-9H-purin-6-yl)morpholine suggests its potential interaction with a range of biological targets, primarily those that recognize purine (B94841) structures, such as kinases and metabolic enzymes. nih.gov However, its full target profile is yet to be elucidated. Future research should venture beyond the well-trodden path of common purine analog targets to uncover novel therapeutic opportunities.

Antiviral Research: Given that many purine analogs are potent antiviral agents, a key research avenue is the systematic screening of this compound against a wide array of viruses. nih.gov While some 9-benzylpurines have shown activity against rhinoviruses, nih.gov comprehensive screening against other viral families, including Coronaviridae, Flaviviridae, and Retroviridae, is warranted. A particularly interesting area would be to investigate its potential as an inhibitor of viral polymerases or proteases, which are common targets for nucleoside analogs.

Anticancer Investigations: The antiproliferative activity of purine analogs is well-documented. nih.gov Future studies should assess the cytotoxicity of this compound across a diverse panel of cancer cell lines, such as those from breast, colon, and lung cancers. nih.gov Beyond general cytotoxicity, research should aim to identify specific molecular targets within cancer cells. Potential targets include cyclin-dependent kinases (CDKs), which are often dysregulated in cancer, and enzymes within the purine salvage pathway. nih.govresearchgate.net

Immunomodulatory and Anti-inflammatory Effects: Some purine analogs, like azathioprine, function as immunosuppressants by interfering with nucleic acid synthesis in immune cells. mdpi.com The potential for this compound to modulate immune responses is an unexplored and promising therapeutic area. Investigations could focus on its effects on lymphocyte proliferation and cytokine production. The morpholine (B109124) moiety itself is present in compounds with anti-inflammatory activity, suggesting a potential synergistic effect. researchgate.netresearchgate.net

Neurological Disorders: The purinergic system plays a crucial role in the central nervous system. Exploring the interaction of this compound with adenosine (B11128) and P2Y receptors could reveal novel applications in treating neurological or psychiatric conditions.

A summary of potential, unexplored therapeutic areas is presented below.

Table 1: Potential Therapeutic Areas for Future Investigation

| Therapeutic Area | Potential Rationale | Key Research Questions |

|---|---|---|

| Virology | Purine analogs are established antiviral agents. nih.gov | Does it inhibit replication of viruses like SARS-CoV-2, Influenza, or HIV? What is its mechanism of viral inhibition? |

| Oncology | Purine and morpholine scaffolds are common in anticancer drugs. sci-hub.senih.gov | What is its IC50 against various cancer cell lines? Does it target specific kinases or metabolic pathways in cancer? |

| Immunology | Purine analogs can act as immunosuppressants. mdpi.com | Does it suppress T-cell or B-cell proliferation? Can it modulate inflammatory cytokine release? |

| Neurology | The purinergic system is active in the CNS. | Does it bind to adenosine or other purinergic receptors in the brain? Could it have neuroprotective effects? |

Advancements in Synthetic Methodologies for Complex Analogs

The therapeutic utility of a lead compound is often enhanced through the synthesis and biological evaluation of a library of its analogs. For this compound, developing advanced and efficient synthetic routes is crucial for generating chemical diversity and conducting detailed structure-activity relationship (SAR) studies.

Future synthetic efforts should focus on:

Diversification of the Purine Core: Introducing substituents at the C2 and C8 positions of the purine ring could significantly impact biological activity. For instance, adding a chloro group at the C2 position has been shown to substantially increase the antiviral activity of related 9-benzyl-6-(dimethylamino)-9H-purines. nih.gov Exploring a range of electron-donating and electron-withdrawing groups at these positions is a logical next step.

Modification of the Benzyl (B1604629) Moiety: The electronic and steric properties of the benzyl group can be systematically varied. Synthesizing analogs with different substituents (e.g., fluoro, chloro, methyl, methoxy) on the phenyl ring will help to probe the binding pocket of potential biological targets.

Exploring Alternatives to the Morpholine Ring: While the morpholine ring often confers favorable properties, replacing it with other heterocyclic systems, such as piperazine (B1678402), piperidine, or thiomorpholine, could lead to analogs with altered activity, selectivity, or pharmacokinetic profiles. researchgate.net

Development of One-Pot or Flow Chemistry Processes: Moving from traditional batch synthesis to more modern techniques like one-pot reactions or continuous flow chemistry could streamline the production of analogs, making the drug discovery process more efficient and scalable. nih.gov

Table 2: Proposed Synthetic Strategies for Analog Development

| Strategy | Description | Potential Outcome |

|---|---|---|

| C2/C8 Substitution | Introduction of various functional groups at the C2 and C8 positions of the purine ring. nih.gov | Enhanced potency and/or selectivity. |

| Benzyl Ring Variation | Synthesis of analogs with substituted benzyl groups at the N9 position. | Improved target binding and pharmacokinetic properties. |

| C6-Heterocycle Modification | Replacement of the morpholine moiety with other cyclic amines. researchgate.net | Altered solubility, metabolic stability, and target engagement. |

| Stereoselective Synthesis | If chiral centers are introduced, developing methods to synthesize single enantiomers. | Identification of the more active stereoisomer and reduction of potential off-target effects. |

Integration with Systems Biology Approaches for Network Perturbation Analysis

Rather than focusing on a single target, a systems biology approach examines how a compound affects the broader network of cellular processes. Purine metabolism is a complex and highly regulated network, involving numerous enzymes and feedback loops. nih.govwikipedia.org The introduction of a purine analog can cause perturbations throughout this network.

Future research should integrate systems biology to:

Map Metabolic Flux: Using techniques like metabolomics, researchers can trace how this compound and its metabolites alter the concentrations of various purine intermediates within the cell. This can provide a global view of its metabolic impact. nih.gov

Identify Off-Target Effects: By analyzing changes in the transcriptome and proteome after treating cells with the compound, researchers can identify unintended molecular interactions. This is crucial for understanding potential toxicity and for designing more specific analogs.

Uncover Resistance Mechanisms: If the compound shows promise as an anticancer or antiviral agent, cancer cells or viruses may develop resistance. A systems-level analysis can help to identify the genetic or metabolic changes that lead to resistance, providing insights for developing second-generation drugs or combination therapies. nih.gov

Development of Advanced Computational Models for Predictive Biology

Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing for the rapid screening of virtual compounds and the prediction of their properties, thereby reducing the time and cost of laboratory research. researchgate.net For this compound, computational modeling can guide future research in several ways.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogs is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode of this compound within the target's active site. Molecular dynamics simulations can further refine this by modeling the flexibility of both the compound and the target protein over time, providing a more accurate picture of their interaction.

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound and its analogs. researchgate.net This helps in the early identification of candidates with poor drug-like properties, allowing medicinal chemists to focus on compounds with a higher probability of success in clinical development.

Strategies for Overcoming Biological Limitations of Purine Analogs (e.g., achieving higher specificity)

A significant challenge with purine analogs is their potential for lack of specificity, which can lead to off-target effects and toxicity. nih.gov Since they mimic endogenous purines, they can interact with any number of enzymes and receptors that recognize adenine (B156593) or guanine. nih.gov

Future strategies to enhance the specificity of this compound and its derivatives could include:

Structure-Guided Design: By obtaining the crystal structure of the compound bound to its intended target, medicinal chemists can design modifications that enhance interactions with the target while simultaneously introducing steric or electronic clashes with off-targets.

Targeting Allosteric Sites: Instead of competing with endogenous purines at the highly conserved active site (orthosteric site), designing analogs that bind to a less conserved allosteric site can achieve much higher specificity.

Prodrug Approaches: A prodrug is an inactive compound that is converted into an active drug within the body, ideally at the site of action. For example, a prodrug could be designed to be activated only by an enzyme that is overexpressed in cancer cells, thereby concentrating the active drug in the tumor and sparing healthy tissue.

Conjugation to Targeting Moieties: The purine analog could be chemically linked to a molecule (e.g., an antibody or a peptide) that specifically recognizes a receptor on the surface of target cells. This conjugate would then deliver the drug preferentially to the desired cells.

By systematically addressing these open questions and pursuing these research directions, the scientific community can fully elucidate the therapeutic potential of this compound, potentially paving the way for a new class of highly effective and specific medicines.

Q & A

Q. What synthetic methodologies are employed to prepare 4-(9-benzyl-9H-purin-6-yl)morpholine?

The compound is typically synthesized via cross-coupling reactions. A common approach involves:

- Suzuki-Miyaura coupling : Reacting 6-chloro-9-benzylpurine with a morpholine-substituted boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and toluene under reflux ( ).

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization yields the final product. Typical yields range from 60–80% depending on substituents ().

Q. How is the structural integrity of this compound validated?

Multimodal analytical techniques are used:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl protons at δ ~5.5 ppm, morpholine protons at δ ~3.5–4.0 ppm) ( ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion for C₁₆H₁₈N₆O: m/z calc. 310.1534) ( ).

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., purine-morpholine dihedral angles ~85°) ( ).

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

SAR studies focus on:

- Substituent Effects : Modifying the benzyl group (e.g., electron-withdrawing groups at the para position enhance target binding) or morpholine moiety (e.g., fluorination improves metabolic stability) ().

- Key Assays : Enzymatic inhibition (IC₅₀ values via fluorescence polarization) and cellular viability (MTT assays) are used to correlate structure with activity ( ).

- Data Interpretation : Contradictions in activity (e.g., lower IC₅₀ but poor solubility) are resolved by optimizing lipophilicity (clogP <3) and polar surface area (<80 Ų) ().

Q. How can computational methods aid in optimizing this compound analogs?

- Virtual Screening : Molecular docking (e.g., AutoDock Vina) identifies analogs with high binding affinity to targets like kinase domains (ΔG < -9 kcal/mol) ( ).

- MD Simulations : All-atom simulations (e.g., GROMACS) assess conformational stability in aqueous environments (RMSD <2 Å over 100 ns) ( ).

- ADMET Prediction : Tools like SwissADME predict solubility (e.g., -3.0 < LogS < -2.5) and CYP450 interactions (e.g., CYP3A4 inhibition risk) ().

Q. What pharmacokinetic challenges are associated with this compound?

Key challenges include:

- Solubility : Aqueous solubility ranges from 180–200 µM (shake-flask method, pH 7.4), necessitating formulation with cyclodextrins or PEGylation ().

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal rapid clearance (t₁/₂ <30 min), mitigated by blocking metabolically labile sites (e.g., morpholine N-oxidation) ().

- CYP Interactions : Recombinant CYP phenotyping identifies CYP2D6 as the primary metabolizer ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.